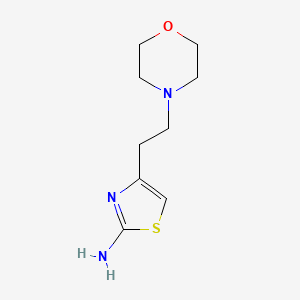

4-(2-Morpholinoethyl)thiazol-2-amine

Description

Properties

Molecular Formula |

C9H15N3OS |

|---|---|

Molecular Weight |

213.30 g/mol |

IUPAC Name |

4-(2-morpholin-4-ylethyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C9H15N3OS/c10-9-11-8(7-14-9)1-2-12-3-5-13-6-4-12/h7H,1-6H2,(H2,10,11) |

InChI Key |

GCOFJCRTLSAKOD-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCC2=CSC(=N2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 2 Morpholinoethyl Thiazol 2 Amine and Analogues

Foundational Synthetic Routes to Thiazol-2-amine Scaffolds

The thiazol-2-amine moiety is a privileged scaffold in medicinal chemistry, and its synthesis has been extensively studied. Several foundational routes provide access to this core structure, with the Hantzsch thiazole (B1198619) synthesis being the most prominent.

Hantzsch Thiazole Synthesis and Its Variations

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most classical and widely utilized methods for constructing the thiazole ring. derpharmachemica.com The reaction involves the condensation of an α-haloketone with a thioamide or thiourea (B124793). derpharmachemica.comwikipedia.org For the synthesis of 2-aminothiazoles specifically, thiourea is the reagent of choice. The general mechanism proceeds via the initial formation of an S-alkylated isothiourea intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 2-aminothiazole (B372263) ring.

Key variations include:

Microwave-Assisted Synthesis : The use of microwave irradiation has been shown to significantly accelerate the Hantzsch reaction, often reducing reaction times from hours to minutes and leading to higher yields compared to conventional heating methods. nih.gov

Catalyst-Free and Solvent-Free Conditions : Green chemistry approaches have been developed that perform the Hantzsch condensation without the use of a catalyst and under solvent-free conditions, simplifying the workup procedure and reducing environmental impact. organic-chemistry.org

Use of Solid Supports : Catalysts such as silica-supported tungstosilisic acid have been employed to facilitate the reaction, often in one-pot, multi-component procedures that enhance efficiency. nih.gov

Microreactor Systems : Continuous flow synthesis in heated microreactors has been demonstrated for the Hantzsch reaction, offering precise control over reaction conditions and improved scalability. rsc.org

| Reactants | Conditions | Product | Yield | Reference |

| α-haloketones, Thioureas | Microwave irradiation | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | Good to Excellent | nih.gov |

| 2-bromoacetophenones, Thiourea | Solvent-free, Catalyst-free | 2-aminothiazoles | Good | organic-chemistry.org |

| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Benzaldehydes | SiW/SiO₂, Ultrasonic irradiation | Substituted Hantzsch thiazole derivatives | 79%-90% | nih.gov |

| 2-bromo-1-phenylethanone, Thiourea | Ethanol, Reflux | 4-phenylthiazol-2-amine | Not specified | mdpi.com |

Cyclocondensation Reactions for Thiazole Ring Formation

While the Hantzsch synthesis is the most common cyclocondensation route, other methods are also employed to form the thiazole-2-amine scaffold. These reactions typically involve the formation of the five-membered ring by combining precursors that provide the necessary carbon, nitrogen, and sulfur atoms.

One notable alternative is the Cook-Heilbron synthesis , which involves the reaction of an α-aminonitrile with reagents like carbon disulfide or isothiocyanates under mild conditions to produce 5-aminothiazoles. pharmaguideline.com Another approach involves the reaction of α-haloketones with N-substituted thioureas under microwave irradiation, which provides a direct route to N-substituted 2-aminothiazoles. mdpi.com

Furthermore, multi-component reactions have gained traction for their efficiency. For instance, the one-pot reaction of an α-nitro epoxide, potassium thiocyanate, and a primary amine can yield polysubstituted 2-aminothiazoles. organic-chemistry.org These varied cyclocondensation strategies provide chemists with a robust toolkit for accessing the thiazol-2-amine core with diverse substitution patterns.

Approaches for Constructing the Morpholine (B109124) Moiety and Linkages

Ring-Closing Reactions for Morpholine Formation

The morpholine ring is a six-membered heterocycle containing both nitrogen and oxygen atoms. Its synthesis is well-established, with several common methods available. researchgate.netbiosynce.com

From Diethanolamine (B148213) : One of the most traditional methods involves the intramolecular dehydration of diethanolamine or its derivatives, typically using a strong acid like sulfuric acid. google.com

From Diethylene Glycol and Ammonia (B1221849) : A common industrial process involves the reaction of diethylene glycol with ammonia at high temperatures and pressures over a hydrogenation catalyst. google.com

From Vicinal Amino Alcohols : Morpholines can be synthesized from vicinal amino alcohols and their derivatives, providing a versatile entry point to variously substituted rings. researchgate.net

From Oxiranes and Aziridines : One-pot syntheses starting from oxiranes and aziridines offer an efficient route to the morpholine core. researchgate.net

These methods provide reliable access to the morpholine heterocycle, which can then be used as a building block in subsequent reactions.

Alkylation and Amine Coupling Reactions for Side-Chain Attachment

Once both the thiazol-2-amine and morpholine rings are available, the final key step is to connect them via the ethyl linker. This is typically achieved through standard alkylation or amine coupling reactions.

A common strategy involves a nucleophilic substitution reaction. For instance, a pre-formed 4-(2-haloethyl)thiazol-2-amine can be reacted with morpholine. In this reaction, the nitrogen atom of the morpholine acts as a nucleophile, displacing the halide on the ethyl side chain to form the desired C-N bond. This is a classic example of N-alkylation.

Advanced Synthetic Strategies for 4-(2-Morpholinoethyl)thiazol-2-amine

An advanced or convergent synthetic strategy for this compound would involve a multi-step sequence designed for efficiency and modularity. Such a route allows for the independent synthesis of key fragments before their final assembly. A plausible and efficient pathway would involve preparing a functionalized α-haloketone that already contains the morpholinoethyl side chain, followed by a Hantzsch cyclization.

A proposed synthetic pathway is outlined below:

Preparation of the Ketone : The synthesis could begin with the Friedel-Crafts acylation of a suitable substrate with 4-morpholinobutanoyl chloride. Alternatively, starting from a commercially available ketone like 4-chlorobutan-2-one, a nucleophilic substitution with morpholine would yield 4-morpholinobutan-2-one.

α-Halogenation : The resulting ketone, 4-morpholinobutan-2-one, would then undergo selective α-halogenation, typically bromination using bromine in a suitable solvent, to produce 1-bromo-4-morpholinobutan-2-one. This α-haloketone is the key intermediate for the subsequent cyclization.

Hantzsch Thiazole Synthesis : The final step is the classical Hantzsch reaction, where 1-bromo-4-morpholinobutan-2-one is condensed with thiourea in a solvent like ethanol, often under reflux, to directly form the target molecule, this compound.

This convergent approach is advantageous as it builds the complexity of the side chain onto a simple starting material before the formation of the heterocyclic thiazole core.

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1 | 4-chlorobutan-2-one, Morpholine | K₂CO₃, Acetonitrile (B52724), Reflux | 4-morpholinobutan-2-one |

| 2 | 4-morpholinobutan-2-one | Br₂, Chloroform or Acetic Acid | 1-bromo-4-morpholinobutan-2-one |

| 3 | 1-bromo-4-morpholinobutan-2-one, Thiourea | Ethanol, Reflux | This compound |

This strategic sequence represents a robust and logical approach to the synthesis of this compound, leveraging fundamental reactions in a planned and efficient manner.

One-Pot and Multicomponent Reactions

One-pot and multicomponent reactions (MCRs) offer significant advantages in synthetic efficiency by minimizing intermediate purification steps, saving time, and reducing waste. The synthesis of 2-aminothiazole derivatives is well-suited to these approaches.

The most prominent method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis. wikipedia.org This is a two-component condensation reaction between an α-haloketone and a thiourea. For the specific synthesis of this compound, the required precursors would be 1-chloro-4-morpholinobutan-2-one and thiourea. This reaction is frequently performed as a one-pot procedure where the reactants are mixed in a suitable solvent, such as ethanol, and heated to afford the final product.

Multicomponent reactions that yield highly substituted 2-aminothiazoles have also been developed. For instance, a three-component reaction involving an amine, an electrophile, and allenyl isothiocyanates can produce complex thiazole skeletons in a single, catalyst-free step. scilit.com Another MCR strategy involves the condensation of 2-aminothiazole, an aldehyde, and a 1,3-dicarbonyl compound, like ethyl acetoacetate, to create more complex fused heterocyclic systems. rsc.org While not directly producing the target compound, these MCRs highlight advanced strategies for creating diverse libraries of related analogues.

| Reaction Type | Reactants | Key Features |

| Hantzsch Synthesis (One-Pot) | α-Haloketone, Thiourea | Foundational, widely used, efficient for 2-amino-4-substituted thiazoles. |

| Three-Component Reaction (3-CR) | Allenyl isothiocyanate, Amine, Electrophile | Catalyst-free, produces highly substituted 2-aminothiazoles. scilit.com |

| Thiazolopyrimidine Synthesis | 2-Aminothiazole, Aldehyde, Ethyl acetoacetate | Builds complex fused systems from the 2-aminothiazole core. rsc.org |

Regioselective Synthesis and Stereochemical Considerations

Regioselectivity in the Hantzsch synthesis is inherently well-defined. The reaction mechanism involves the initial formation of a thiouronium salt via nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration. This sequence ensures that the substituent from the ketone (in this case, the 2-morpholinoethyl group) is exclusively located at the C4 position of the resulting thiazole ring.

Stereochemical considerations are generally not applicable to the synthesis of the parent compound this compound, as it lacks chiral centers. However, for analogues derived from chiral α-haloketones or thioamides, controlling the stereochemistry can be critical. acs.orgacs.org Studies have shown that the stereochemical outcome at a center adjacent to the forming thiazole ring can be influenced by the electronic nature of substituents on the reactants. acs.orgacs.org Electron-donating groups tend to accelerate the dehydration of the thiazoline (B8809763) intermediate, favoring retention of stereochemistry, whereas electron-withdrawing groups can allow for competitive tautomerization, leading to epimerization. acs.orgacs.org

Application of Green Chemistry Techniques in Synthesis

Modern synthetic chemistry emphasizes the use of green chemistry principles to reduce environmental impact. nih.gov The synthesis of thiazole derivatives has benefited significantly from these approaches, which often lead to shorter reaction times, higher yields, and cleaner reaction profiles. researchgate.netresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.gov The Hantzsch synthesis of 2-aminothiazoles, when performed under microwave conditions, often shows dramatically reduced reaction times (from hours to minutes) and improved yields compared to conventional heating. nih.govresearchgate.nettandfonline.com This technique offers a greener alternative by reducing energy consumption and often allowing for the use of less solvent. tandfonline.com

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green synthetic route. nih.gov Ultrasound-assisted synthesis can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. nih.govkjscollege.comresearchgate.net This method has been successfully applied to the synthesis of various thiazole derivatives, often under mild, solvent-free conditions, making it an attractive eco-friendly option. mdpi.comtandfonline.comacs.org

Green Catalysts and Solvents: The use of recyclable, heterogeneous catalysts and environmentally benign solvents is a cornerstone of green chemistry. researchgate.net For thiazole synthesis, solid-supported acid catalysts or biocatalysts like chitosan-based hydrogels can replace traditional soluble acids, simplifying product purification and allowing for catalyst reuse. nih.govmdpi.comnih.gov Performing reactions in green solvents like water or polyethylene (B3416737) glycol (PEG), or under solvent-free conditions, further minimizes the environmental footprint of the synthesis. researchgate.netresearchgate.net

| Green Technique | Advantages | Example Application |

| Microwave Irradiation | Reduced reaction time, increased yields, lower energy use. nih.govtandfonline.com | Hantzsch synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. nih.gov |

| Ultrasonic Irradiation | Faster reactions, high yields, mild conditions, often solvent-free. nih.govkjscollege.com | Synthesis of thiazole derivatives using a recyclable chitosan-based biocatalyst. nih.govmdpi.com |

| Green Catalysts | Reusability, simplified workup, reduced waste. nih.gov | Chitosan hydrogel as a biocatalyst for thiazole synthesis. mdpi.com |

Chemical Transformations and Derivatization of this compound

Once synthesized, the this compound molecule offers several sites for chemical modification, allowing for the creation of a diverse range of derivatives. These transformations typically target the thiazole ring or the exocyclic amino group.

Functionalization at the Thiazole Ring (e.g., N- and C-Substitutions)

The thiazole ring exhibits distinct reactivity patterns. Pi-electron density calculations and experimental evidence show that the C5 position is the most susceptible to electrophilic substitution, particularly when an electron-donating group like the amino group is present at C2. wikipedia.orgpharmaguideline.com

Common electrophilic substitution reactions include:

Halogenation: Introduction of bromine or chlorine at the C5 position can be achieved using reagents like N-bromosuccinimide (NBS).

Azo Coupling: Reaction with diazonium salts can introduce an arylazo moiety at the C5 position, often yielding colored compounds. pharmaguideline.comnih.gov

Functionalization can also be achieved through metal-catalyzed coupling reactions. For example, a C5-bromo derivative can serve as a handle for Suzuki or other cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. nih.gov More recently, the installation of a sulfone group at the C5 position has been shown to create a versatile building block that can undergo SNAr reactions, metal-catalyzed couplings, and radical-based alkylations. rsc.orgrsc.orgresearchgate.net

Modifications of the Amino Group (e.g., Amidation, Acylation)

The exocyclic 2-amino group is a highly versatile functional handle for derivatization. Its nucleophilic nature allows for straightforward reactions with a wide variety of electrophiles.

Acylation and Amidation: This is one of the most common modifications, where the amino group is converted to an amide. nih.gov This can be achieved by reacting this compound with acyl chlorides, acid anhydrides, or carboxylic acids (often with a coupling agent). nih.govmdpi.comsemanticscholar.org This transformation is widely used to explore structure-activity relationships in medicinal chemistry programs. nih.govmdpi.comnih.gov For example, acylation with various acyl halides in a solvent like dry pyridine (B92270) can produce the corresponding N-(thiazol-2-yl)amides in high yields. mdpi.com

Other Modifications:

Schiff Base Formation: Condensation with aldehydes or ketones yields the corresponding imines (Schiff bases). mdpi.com

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates produces N-thiazolyl ureas and thioureas, respectively.

| Reagent Type | Product Class |

| Acyl Halide / Anhydride | N-(Thiazol-2-yl)amide |

| Carboxylic Acid (+ coupling agent) | N-(Thiazol-2-yl)amide |

| Aldehyde / Ketone | N-(Thiazol-2-yl)imine (Schiff Base) |

| Isocyanate | N-Aryl/alkyl-N'-(thiazol-2-yl)urea |

Alterations to the Morpholine Ring System

The morpholine ring is a common pharmacophore in medicinal chemistry, valued for its ability to improve physicochemical properties like solubility and for its metabolic stability. e3s-conferences.orgnih.govnih.govresearchgate.net Direct chemical transformation of the morpholine ring in the final compound is uncommon due to its general stability. Instead, alterations are typically introduced by utilizing different starting materials during the synthesis.

Strategies for creating analogues with modified morpholine rings include:

Synthesis of Analogous Precursors: The synthesis of the α-haloketone precursor can be started with different cyclic amines (e.g., piperidine, thiomorpholine) or acyclic amino alcohols to generate analogues with different terminal groups. researchgate.net

Enantioselective Synthesis: Chiral morpholine analogues can be prepared through stereoselective strategies, such as the SN2 ring-opening of activated aziridines with haloalcohols, followed by intramolecular cyclization. nih.gov This allows for the synthesis of enantiomerically pure morpholine congeners that can be incorporated into the thiazole structure. acs.orgnih.gov

The modification of this part of the molecule is crucial for modulating pharmacokinetic properties, as the morpholine ring often engages in hydrophilic-lipophilic interactions and can influence a compound's solubility and ability to cross biological membranes. nih.govacs.org

Elucidation of Reaction Mechanisms in Derivatization

The derivatization of this compound and its analogues proceeds through several well-established reaction mechanisms, primarily centered on the inherent reactivity of the 2-aminothiazole core. The elucidation of these mechanisms is crucial for the rational design and synthesis of new chemical entities. Key mechanistic pathways include the Hantzsch thiazole synthesis for the formation of the core structure, and subsequent transformations involving the exocyclic amino group and the thiazole ring itself, such as acylation and cyclocondensation reactions.

Hantzsch Thiazole Synthesis Mechanism: The formation of the 2-aminothiazole scaffold, the foundational structure of this compound, is classically achieved via the Hantzsch thiazole synthesis. chemhelpasap.comsynarchive.comwikipedia.orgmdpi.com The mechanism for this reaction, which involves the condensation of an α-haloketone with a thioamide (like thiourea), has been extensively studied. researchgate.netrsc.org

The reaction initiates with a nucleophilic attack from the sulfur atom of thiourea on the electrophilic α-carbon of the halo-ketone, proceeding via an SN2 pathway. chemhelpasap.comresearchgate.net This forms an isothiouronium salt intermediate. The next key step is an intramolecular cyclization, where a nitrogen atom of the intermediate acts as a nucleophile, attacking the carbonyl carbon. rsc.org Subsequent dehydration of the resulting hydroxyl-thiazoline intermediate leads to the formation of the aromatic 2-aminothiazole ring. researchgate.netrsc.org A plausible catalytic mechanism suggests that the carbonyl group is first activated by a Lewis or Brønsted acid catalyst, facilitating the initial nucleophilic attack and the subsequent cyclization. rsc.org

A summary of the generalized Hantzsch synthesis mechanism is presented below:

| Step | Description | Intermediate |

| 1 | Nucleophilic Attack | The sulfur atom of thiourea attacks the α-carbon of the haloketone. |

| 2 | SN2 Displacement | The halide is displaced, forming an S-alkylated isothiouronium salt. |

| 3 | Intramolecular Cyclization | A nitrogen atom attacks the carbonyl carbon, forming a five-membered ring. |

| 4 | Dehydration | A molecule of water is eliminated from the cyclic intermediate. |

| 5 | Aromatization | The stable 2-aminothiazole ring is formed. |

Mechanisms of Derivatization at the 2-Amino Group:

The exocyclic amino group of the 2-aminothiazole ring is a primary site for derivatization. Its reactivity is influenced by the tautomeric equilibrium between the amino and imino forms. researchgate.net While experimental and theoretical studies suggest the amino tautomer is generally predominant in solution, both forms can participate in reactions. researchgate.netresearchgate.net

Acylation: The reaction of 2-aminothiazoles with acylating agents like acyl chlorides or carboxylic acids is a common derivatization. mdpi.comnih.govnih.gov The mechanism involves the nucleophilic attack of the exocyclic amino nitrogen on the electrophilic carbonyl carbon of the acylating agent. This is typically followed by the elimination of a leaving group (e.g., a chloride ion or water molecule) to form the corresponding N-acylated 2-aminothiazole derivative. nih.gov In acid-catalyzed acylations, the acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating the attack by the amino group.

Schiff Base Formation: With aldehydes and ketones, 2-aminothiazoles undergo condensation reactions to form Schiff bases (imines). The mechanism begins with the nucleophilic addition of the amino group to the carbonyl carbon, forming a carbinolamine intermediate. This is followed by a proton transfer and subsequent elimination of a water molecule to yield the final imine product. chemicalbook.com

Mechanisms of Ring-Based Transformations:

Cyclocondensation Reactions: A significant derivatization of 2-aminothiazoles is their use as synthons for fused heterocyclic systems, such as imidazo[2,1-b]thiazoles. mdpi.comnih.gov The mechanism for this transformation typically begins with the S-alkylation of the endocyclic sulfur atom, but the established pathway involves the exocyclic amino group acting as a nucleophile. When reacted with an α-haloketone, the 2-amino group initiates a nucleophilic attack on the α-carbon of the ketone, displacing the halide. mdpi.com The subsequent step involves the intramolecular cyclization where the endocyclic ring nitrogen attacks the ketone's carbonyl carbon. A final dehydration step yields the aromatic imidazo[2,1-b]thiazole (B1210989) core. nih.gov

Electrophilic Substitution: The 2-aminothiazole ring can undergo electrophilic substitution. The reactivity is dictated by the two nitrogen atoms. In its neutral form, the endocyclic (ring) nitrogen atom is generally the more reactive center for electrophilic attack. chemicalbook.com However, if the molecule reacts as its conjugate base (anion), a mixture of products resulting from attack at both the ring nitrogen and the exocyclic nitrogen can be observed. chemicalbook.com For instance, halogenation can be achieved using reagents like N-bromosuccinimide. nih.gov Diazotization of the 2-amino group, followed by Sandmeyer-type reactions, allows for the introduction of various substituents at the 2-position of the thiazole ring. nih.govnih.gov

The table below summarizes the key reaction mechanisms:

| Reaction Type | Reagents | Key Mechanistic Steps | Product Type |

| Acylation | Acyl Halides, Carboxylic Acids | Nucleophilic attack by exocyclic NH2 on carbonyl carbon; elimination of leaving group. | 2-Acetamidothiazole derivatives |

| Schiff Base Formation | Aldehydes, Ketones | Nucleophilic addition of exocyclic NH2 to carbonyl; dehydration. | 2-Iminothiazole derivatives |

| Imidazo[2,1-b]thiazole Synthesis | α-Haloketones | Nucleophilic attack by exocyclic NH2; intramolecular cyclization by ring nitrogen; dehydration. | Fused bicyclic heterocycles |

| Halogenation (Sandmeyer type) | CuX2, n-butyl nitrite | Diazotization of the 2-amino group; nucleophilic substitution with halide. | 2-Halothiazole derivatives |

Theoretical and Computational Chemistry of 4 2 Morpholinoethyl Thiazol 2 Amine

Electronic Structure and Molecular Orbital Analysis

No specific studies on the electronic structure or molecular orbital analysis of 4-(2-Morpholinoethyl)thiazol-2-amine have been found. Such a study would typically involve quantum mechanical calculations to determine properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. Analysis of the molecular orbitals would reveal the distribution of electron density and identify the regions of the molecule most likely to participate in chemical reactions.

Quantum Chemical Calculations for Reactivity and Stability

There is no available research detailing quantum chemical calculations for the reactivity and stability of this compound. These calculations would provide valuable insights into the molecule's reactivity through various descriptors such as electronegativity, chemical hardness, and electrophilicity index. Such data is fundamental for predicting how the molecule will behave in different chemical environments and for understanding its potential as a synthetic building block or a biologically active agent.

Conformational Analysis and Energetic Profiling

A conformational analysis of this compound, which would map its potential energy surface and identify its most stable three-dimensional structures, has not been reported. The flexibility of the morpholinoethyl side chain suggests that the molecule can adopt multiple conformations, and understanding their relative energies is critical for predicting its shape and how it might interact with other molecules, including biological targets.

Molecular Dynamics Simulations for Solvation and Conformational Dynamics

No molecular dynamics (MD) simulations have been published for this compound. MD simulations would be instrumental in understanding the dynamic behavior of this molecule in different solvents, particularly water. This would provide information on its solvation properties and how its conformation changes over time, which is essential for predicting its behavior in a biological context.

In Silico Interaction Modeling with Biological Macromolecules

While in silico modeling has been extensively used for various thiazole (B1198619) derivatives, no specific studies have been identified for this compound.

Ligand-Protein Docking Simulations to Explore Binding Modes

There are no published ligand-protein docking studies for this compound with any specific biological macromolecules. Docking simulations are a powerful tool for predicting the binding orientation and affinity of a small molecule to a protein's active site. Such studies would be the first step in identifying potential protein targets and understanding its possible mechanisms of biological action.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Prediction

No Quantitative Structure-Activity Relationship (QSAR) models that specifically include this compound have been found. QSAR studies are used to correlate the chemical structure of a series of compounds with their biological activity. While QSAR models exist for broader classes of 2-aminothiazoles, the specific contribution of the 4-(2-morpholinoethyl) substituent to the activity of these compounds has not been quantitatively modeled.

Structure Activity Relationship Sar Elucidation for Chemical and Molecular Interactions of 4 2 Morpholinoethyl Thiazol 2 Amine Analogues

Systematic Chemical Modification and Structure-Reactivity Correlations

The thiazole (B1198619) ring is a prominent scaffold in medicinal chemistry, known for its presence in numerous biologically active compounds. nih.gov Systematic modifications of the 4-(2-Morpholinoethyl)thiazol-2-amine core have been undertaken to explore and establish definitive structure-reactivity correlations. These modifications typically involve alterations at three primary locations: the 2-amino group, the thiazole ring itself, and the 4-position side chain.

Research on related 2-aminothiazole (B372263) derivatives has demonstrated that modifications to the 2-amino group can significantly impact biological activity. For instance, the conversion of the 2-amino group into amide or urea functionalities has been a common strategy to explore new chemical space and modulate physicochemical properties. nih.govnih.gov In a series of 2,4-disubstituted thiazole derivatives, the introduction of various amide moieties at the 2-position led to compounds with varying antiproliferative activities against several cancer cell lines. nih.gov

Modifications on the thiazole ring, such as the introduction of substituents at the 5-position, have also been explored. The nature of these substituents can influence the electron density of the ring and its interaction with biological targets. For example, the introduction of aryl groups at the 5-position of the thiazole ring has been shown to be a key factor in the activity of some microtubule targeting agents. nih.gov

The morpholinoethyl side chain at the 4-position is another critical area for modification. The morpholine (B109124) ring itself is a common motif in drug discovery, often imparting favorable properties such as improved solubility and metabolic stability. Alterations to this group, such as replacing it with other cyclic amines or modifying the ethyl linker, can provide insights into the steric and electronic requirements for optimal activity. In a study of thiazolo[3,2-a]pyrimidin-5-ones, a morpholine moiety attached via a two-carbon spacer was found to be non-coplanar with the core ring system, which was suggested as a possible reason for a decrease in inhibitory activity.

The following table summarizes the general effects of systematic modifications on related 2-aminothiazole scaffolds.

| Modification Site | Type of Modification | Observed Effect on Activity | Reference Compound Class |

| 2-Amino Group | Conversion to Amide | Variable, dependent on amide substituent | 2,4-disubstituted thiazole amides nih.gov |

| 2-Amino Group | Conversion to Urea | Can enhance activity, but thiourea (B124793) may decrease it | 2-(3-phenyl) ureidothiazol-4-formamides nih.gov |

| Thiazole Ring (C5) | Aryl Substitution | Can be crucial for specific biological targets | 2-Amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl Thiazoles nih.gov |

| 4-Position Side Chain | Variation of Cyclic Amine | Steric and electronic properties of the amine are important | Thiazolo[3,2-a]pyrimidin-5-ones with morpholine |

Influence of Substituents on Electronic and Steric Properties

The electronic and steric properties of substituents play a pivotal role in the molecular interactions of this compound analogues. The introduction of electron-withdrawing or electron-donating groups can significantly alter the charge distribution within the thiazole ring, thereby affecting its ability to form hydrogen bonds or engage in other non-covalent interactions with target proteins.

For instance, in a series of 2-arylamido and 2-alkylamido derivatives of 2-amino-4-(isothiocyanatomethyl)thiazole, a remarkable increase in antiproliferative activity was observed for the arylamido derivatives compared to their alkylamido counterparts. nih.gov This suggests that the electronic properties of the aryl group have a profound influence on activity.

Steric hindrance is another critical factor. The size and shape of substituents can dictate how a molecule fits into the binding pocket of a biological target. Bulky substituents may either enhance binding by occupying a hydrophobic pocket or diminish activity by preventing the molecule from adopting the optimal conformation for binding. The substitution pattern on aromatic rings attached to the thiazole core is also crucial, with the position of substituents often determining the potency of the compound.

The table below illustrates the influence of different substituent properties on the activity of related thiazole derivatives.

| Substituent Property | Example | General Influence on Activity | Compound Series |

| Electron-withdrawing | Nitro group on a phenyl ring | Can enhance potency in some series | 2-aminothiazole derivatives nih.gov |

| Electron-donating | Methoxy group on a phenyl ring | Can be favorable for activity in certain contexts | 2-aminothiazole derivatives nih.gov |

| Steric Bulk | t-Butyl group | Can either increase or decrease activity depending on the target's binding site topology | General observation in medicinal chemistry |

| Halogen Substitution | Fluoro, Chloro, Bromo | Can improve membrane permeability and introduce new interaction points | 2-amino-4-aryl thiazole rsc.org |

Identification of Key Pharmacophoric Features within the this compound Scaffold

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound scaffold, several key pharmacophoric features can be identified based on studies of related molecules.

The 2-aminothiazole core is a fundamental pharmacophoric element, with the nitrogen atoms of the thiazole ring and the 2-amino group often acting as hydrogen bond acceptors and donors, respectively. The aromatic character of the thiazole ring also allows for potential π-π stacking interactions with aromatic amino acid residues in a protein's active site.

The morpholine ring is another important feature. The oxygen atom of the morpholine can act as a hydrogen bond acceptor, and the entire ring can engage in van der Waals interactions. The nitrogen atom of the morpholine is basic and can be protonated at physiological pH, potentially forming ionic interactions with acidic residues in the target protein.

The ethyl linker between the thiazole and morpholine rings provides conformational flexibility, allowing the molecule to adopt different orientations to fit into a binding site. The length and nature of this linker can be critical for positioning the morpholine group correctly for optimal interaction.

A summary of the key pharmacophoric features is presented in the table below.

| Pharmacophoric Feature | Potential Interaction | Structural Component |

| Hydrogen Bond Donor | Interaction with acceptor groups on the target | 2-Amino group |

| Hydrogen Bond Acceptor | Interaction with donor groups on the target | Thiazole ring nitrogens, Morpholine oxygen |

| Aromatic/Hydrophobic Region | π-π stacking, hydrophobic interactions | Thiazole ring, other aryl substituents |

| Basic Center | Ionic interactions | Morpholine nitrogen |

| Flexible Linker | Conformational adaptation | Ethyl chain |

Design Principles for Novel Analogues Based on SAR Data

The elucidation of SAR provides a rational basis for the design of new analogues with improved potency, selectivity, and pharmacokinetic properties. Based on the findings from studies on related thiazole derivatives, several design principles can be proposed for novel analogues of this compound.

One key principle is the strategic modification of the 2-amino group. The synthesis of a library of amides and ureas at this position can lead to the discovery of compounds with enhanced activity. The choice of substituents on the amide or urea should be guided by the desire to introduce specific interactions with the target, such as additional hydrogen bonds or hydrophobic contacts.

Another important design strategy involves the exploration of different substituents on the thiazole ring, particularly at the 5-position. The introduction of small, lipophilic groups or aromatic rings at this position could probe for additional binding pockets in the target protein.

Furthermore, the morpholinoethyl side chain can be optimized. This could involve replacing the morpholine with other heterocycles to investigate the impact of ring size, basicity, and hydrogen bonding capacity. The length and rigidity of the linker could also be varied to fine-tune the orientation of the heterocyclic moiety.

Finally, the principle of molecular hybridization, where the this compound scaffold is combined with other known pharmacophores, could lead to the development of compounds with novel mechanisms of action or improved activity profiles.

The following table outlines potential design strategies for novel analogues.

| Design Principle | Specific Approach | Rationale |

| 2-Amino Group Modification | Synthesis of diverse amides and ureas | To explore new interactions and modulate physicochemical properties. nih.gov |

| Thiazole Ring Substitution | Introduction of substituents at the C5 position | To probe for additional binding pockets and enhance potency. nih.gov |

| Side Chain Optimization | Replacement of morpholine with other heterocycles; modification of the ethyl linker | To optimize steric and electronic interactions with the target. |

| Molecular Hybridization | Combination with other known pharmacophores | To develop compounds with novel or improved biological activities. |

Mechanistic Biological Investigations of 4 2 Morpholinoethyl Thiazol 2 Amine Interactions in Vitro and Cellular Studies Only

Methodologies for Molecular Target Identification and Validation

The identification of specific molecular targets is a foundational step in understanding a compound's mechanism of action. For thiazole (B1198619) derivatives, a variety of in vitro biochemical and biophysical assays are employed to pinpoint interactions with key proteins like enzymes and receptors.

Derivatives of thiazol-2-amine have been identified as potent inhibitors of several key enzymes implicated in disease. In vitro biochemical assays, which measure the catalytic activity of a purified enzyme in the presence of a test compound, are the primary method for these investigations.

Researchers have synthesized and evaluated various morpholine-based thiazoles and related analogues for their inhibitory potential against a range of enzymes. For instance, a series of 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines were identified as promising inhibitors of DNA gyrase, an essential bacterial enzyme. als-journal.com Their inhibitory activity was found to be comparable or even superior to the standard drug ciprofloxacin (B1669076). als-journal.com Another study focused on morpholine-derived thiazoles as inhibitors of bovine carbonic anhydrase-II (bCA-II), a zinc-containing enzyme involved in numerous physiological processes. nih.gov These studies demonstrate that the thiazole scaffold is a versatile starting point for developing enzyme inhibitors.

Furthermore, modifications of the thiazol-2-amine core have yielded potent inhibitors of enzymes involved in inflammation and cancer. Derivatives of 4-(4-chlorothiophen-2-yl)thiazol-2-amine were shown to be effective inhibitors of cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes. frontiersin.org In the context of cancer, derivatives featuring a 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine scaffold were identified as potent inhibitors of cyclin-dependent kinase 12 (CDK12), a key regulator of gene transcription. nih.gov

| Compound Class | Target Enzyme | Key Findings (IC₅₀) | Source |

|---|---|---|---|

| 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines | DNA Gyrase | IC₅₀ values ranged from 3.52 µg/mL to 4.32 µg/mL, comparable to ciprofloxacin (4.32 µg/mL). | als-journal.com |

| Morpholine (B109124) derived thiazoles | Bovine Carbonic Anhydrase II | IC₅₀ values ranged from 14 µM to 59 µM depending on substitutions. | nih.gov |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | COX-1 / COX-2 / 5-LOX | Showed potent, dual inhibition of COX and LOX pathways. | frontiersin.org |

| 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives | CDK12 | Compound H63 identified as a potent inhibitor with excellent anti-ESCC activity. | nih.gov |

Receptor binding assays are crucial for determining if a compound interacts with cell surface or intracellular receptors. These assays typically use radiolabeled ligands that have a known high affinity for the target receptor. The ability of a test compound to displace the radioligand is measured, and from this, its binding affinity (often expressed as a Ki value) can be calculated.

A study of a complex analogue, 3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine (MTIP), demonstrated this approach. nih.gov MTIP was evaluated for its ability to bind to corticotropin-releasing factor receptor 1 (CRF1). In vitro studies using membranes from rat pituitary glands and cloned human CRF1-expressing cells showed that MTIP inhibited the binding of the radioligand ¹²⁵I-sauvagine with subnanomolar affinities. nih.gov The compound showed high selectivity, with no detectable activity at the CRF2 receptor or a wide panel of 74 other common drug targets at concentrations up to 10 μM. nih.gov

| Compound | Target Receptor | Assay Type | Binding Affinity (Ki) | Source |

|---|---|---|---|---|

| MTIP | Rat Pituitary CRF₁ | ¹²⁵I-Sauvagine Displacement | 0.59 ± 0.05 nM | nih.gov |

| MTIP | Human Cloned CRF₁ | ¹²⁵I-Sauvagine Displacement | 0.43 ± 0.04 nM | nih.gov |

To gain a deeper, real-time understanding of the thermodynamics and kinetics of a compound binding to its protein target, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed. nih.govxantec.com

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures the real-time binding of a mobile analyte to a partner immobilized on a sensor chip. nicoyalife.com This method provides quantitative data on association rates (k-on), dissociation rates (k-off), and binding affinity (KD). xantec.comresearchgate.net

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. toray-research.co.jp By titrating a ligand into a solution containing a protein, ITC can determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment, providing a complete thermodynamic profile of the binding event. nicoyalife.com

While these techniques are standard for characterizing protein-ligand interactions, specific SPR or ITC data for this compound were not available in the reviewed literature.

Elucidation of Cellular Pathways and Signaling Cascades in Model Systems

Beyond identifying direct molecular targets, it is critical to understand how a compound affects the complex network of signaling pathways within a cell. Cellular studies using model systems, such as cancer cell lines, are instrumental in this effort.

Many therapeutic agents exert their effects by interfering with fundamental cellular processes like the cell cycle and apoptosis (programmed cell death). The activity of thiazole-containing compounds has been extensively studied in this context, particularly for their anticancer potential.

Several studies on morpholino-thiazole and related analogues have demonstrated their ability to induce apoptosis and cause cell cycle arrest in various cancer cell lines. rsc.org For example, a novel series of substituted azoles and azines clubbed with a morpholinothiazolidinone hybrid were evaluated against MCF-7 (breast), HepG-2 (liver), and SKOV-3 (ovarian) cancer cell lines. The most active compounds induced significant early- and late-stage apoptosis and caused cell cycle arrest in the G1 and G2 phases. rsc.org Similarly, the CDK12 inhibitor H63, which has a 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine core, was found to downregulate G1-phase core genes, leading to cell cycle arrest and subsequent DNA damage. nih.gov Other studies have shown that thiazole-peptide hybrids can arrest cells in the G2/M phase of the cell cycle by depolymerizing microtubules. nih.gov

| Compound Class | Cell Lines | Observed Effect | Source |

|---|---|---|---|

| Morpholinothiazolidinone hybrids | MCF-7, HepG-2, SKOV-3 | Induction of early and late apoptosis; cell cycle arrest in G1 and G2 phases. | rsc.org |

| 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives | Esophageal Squamous Cell Carcinoma (ESCC) cells | Induction of G1 phase cell cycle arrest and DNA damage. | nih.gov |

| Thiazole-peptide hybrids | Not specified | Cell cycle arrest in G2/M phase via microtubule depolymerization. | nih.gov |

| 2-morpholino-4-anilinoquinoline derivatives | HepG2 | Accumulation of cancer cells in the G0/G1 phase, suppressing cell growth. | nih.gov |

The induction of apoptosis is a desired outcome for anticancer agents. The process can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. mdpi.com The ability of a compound to induce apoptosis is often confirmed through methods like DAPI staining to observe nuclear fragmentation, flow cytometry to quantify apoptotic cells, and Western blotting to measure changes in key apoptotic proteins like caspases. nih.govresearchgate.net

Understanding where a compound or its analogues accumulate within a cell can provide clues about its mechanism of action. Techniques such as fluorescence microscopy, often using fluorescently tagged versions of the compound, are employed for these studies. Based on the reviewed scientific literature, specific studies detailing the subcellular localization of this compound or its close structural analogues have not been reported.

Structure-Mechanism Relationships in Biological Systems (Molecular Level)

The molecular interactions of this compound are dictated by the combined chemical properties of its three key structural components: the 2-aminothiazole (B372263) core, the flexible ethyl linker, and the terminal morpholine ring. In the absence of direct crystallographic or NMR studies for this specific compound, a detailed understanding of its potential biological interactions can be inferred from extensive research on structurally related molecules.

Understanding Molecular Basis of Observed Interactions

The 2-aminothiazole scaffold is a well-established pharmacophore present in a multitude of biologically active compounds. mdpi.com Its interactions are primarily governed by the arrangement of its nitrogen and sulfur heteroatoms and the exocyclic amino group. The endocyclic nitrogen atom can act as a hydrogen bond acceptor, while the amino group can serve as a hydrogen bond donor. researchgate.net The sulfur atom, although less commonly involved in hydrogen bonding, can participate in van der Waals and other non-covalent interactions. The aromatic nature of the thiazole ring also allows for potential π-π stacking or hydrophobic interactions with aromatic residues in a protein's binding pocket.

The ethyl linker connecting the thiazole core and the morpholine ring provides conformational flexibility, allowing the molecule to adopt various spatial arrangements to optimize its fit within a binding site. This flexibility is crucial as it permits the morpholino and aminothiazole groups to simultaneously engage with different regions of a target protein.

Table 1: Potential Molecular Interactions of this compound Moieties

| Moiety | Potential Interaction Type | Potential Interacting Partners in a Biological Target |

|---|---|---|

| 2-Aminothiazole Core | ||

| Amino Group (-NH2) | Hydrogen Bond Donor | Aspartate, Glutamate, Carbonyl backbones |

| Ring Nitrogen | Hydrogen Bond Acceptor | Arginine, Lysine, Serine, Threonine |

| Thiazole Ring | π-π Stacking, Hydrophobic Interactions | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Ethyl Linker | ||

| Ethylene Chain | Hydrophobic/van der Waals Interactions | Leucine, Isoleucine, Valine, Alanine |

| Morpholine Ring | ||

| Oxygen Atom | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine, Asparagine, Glutamine |

| Nitrogen Atom (protonated) | Hydrogen Bond Donor, Ionic Interaction | Aspartate, Glutamate, Phosphate groups |

Conformational Changes Induced by Ligand Binding

The binding of a flexible ligand like this compound to a biological target can induce conformational changes in both the ligand and the protein. This concept, known as "induced fit," is a fundamental aspect of molecular recognition.

Upon approaching a binding site, the ethyl linker of this compound allows for rotation around its single bonds. This enables the molecule to adopt a conformation that is complementary to the topology of the binding pocket. The final bound conformation is one that maximizes favorable interactions and minimizes steric clashes. The flexible nature of the morpholine ring, which can exist in chair and boat conformations, further contributes to the molecule's ability to adapt to a specific binding environment. acs.orgnih.govnih.govresearchgate.netacs.org

Table 2: Summary of Compound Names Mentioned

| Compound Name |

|---|

Advanced Analytical Methodologies in Chemical Research on 4 2 Morpholinoethyl Thiazol 2 Amine

High-Resolution Spectroscopic Techniques for Elucidating Novel Derivative Structures

The structural elucidation of novel derivatives of 4-(2-morpholinoethyl)thiazol-2-amine relies heavily on high-resolution spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity of atoms, and the chemical environment of functional groups. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are indispensable in the characterization of these compounds. nih.govsemanticscholar.org

In the synthesis of new thiazol-2-amine analogs, ¹H NMR and ¹³C NMR spectroscopy are fundamental for confirming the proposed structures. nih.gov For instance, the ¹H NMR spectrum would be expected to show characteristic signals for the morpholine (B109124) ring protons, the ethyl bridge protons, and the thiazole (B1198619) ring proton. The chemical shifts and coupling constants of these protons provide valuable information about their connectivity and stereochemistry. Similarly, the ¹³C NMR spectrum would display distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.

FT-IR spectroscopy is employed to identify the characteristic functional groups present in the derivatives. nih.gov The spectrum of a this compound derivative would typically exhibit absorption bands corresponding to the N-H stretching of the primary amine, C-N stretching of the thiazole and morpholine rings, and C-O-C stretching of the morpholine ether linkage. mdpi.comresearchgate.net The presence and position of these bands help in confirming the successful synthesis of the target molecule.

The following table provides hypothetical ¹H NMR and ¹³C NMR chemical shift ranges for the core structure of this compound, based on general knowledge of similar structures. Actual values would be determined experimentally for specific derivatives.

| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Thiazole-H5 | 6.5 - 7.5 | 100 - 115 |

| Thiazole-C2 | - | 165 - 175 |

| Thiazole-C4 | - | 145 - 155 |

| Thiazole-C5 | - | 100 - 115 |

| -CH₂- (ethyl bridge, thiazole side) | 2.8 - 3.2 | 30 - 35 |

| -CH₂- (ethyl bridge, morpholine side) | 2.6 - 3.0 | 55 - 60 |

| Morpholine -CH₂-N- | 2.4 - 2.8 | 53 - 58 |

| Morpholine -CH₂-O- | 3.6 - 4.0 | 66 - 70 |

| -NH₂ | 5.0 - 6.0 (broad) | - |

Chromatographic and Hyphenated Techniques for Purity and Complex Mixture Analysis

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) is a widely used method for these purposes due to its high resolution and sensitivity. nasc.ac.in A reversed-phase HPLC (RP-HPLC) method would be a common choice for the analysis of such polar compounds.

In a typical RP-HPLC setup, a C18 column would be used as the stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). nasc.ac.in The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Detection is often carried out using a UV detector at a wavelength where the thiazole chromophore absorbs maximally.

For more complex mixtures or for the confirmation of peak identity, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are employed. kuleuven.be LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. kuleuven.be This allows for the determination of the molecular weight of each component as it elutes from the column, providing a higher degree of confidence in peak identification and purity assessment. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, particularly for more volatile derivatives or after appropriate derivatization to increase volatility. researchgate.net

The following table outlines a hypothetical RP-HPLC method for the purity analysis of this compound.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Advanced Mass Spectrometry for Mechanistic Studies and Metabolite Identification (Non-Clinical)

Advanced mass spectrometry techniques play a crucial role in the investigation of reaction mechanisms and the identification of non-clinical metabolites of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent compound and its transformation products. mdpi.com

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. nih.gov In an MS/MS experiment, the parent ion of interest is selected, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides a wealth of structural information, helping to pinpoint the location of metabolic modifications or to understand the decomposition pathways of the molecule. researchgate.netsapub.org Common fragmentation pathways for molecules containing a thiazole ring and an amine side chain may involve cleavage of the ethyl bridge, fragmentation of the morpholine ring, or cleavage of the thiazole ring itself. researchgate.net

In non-clinical metabolism studies, which may involve incubating the compound with liver microsomes or other enzyme systems, LC-MS/MS is the technique of choice for identifying potential metabolites. rug.nl The high sensitivity and selectivity of this technique allow for the detection and characterization of metabolites even at very low concentrations. nih.gov Common metabolic transformations for a molecule like this compound could include oxidation of the morpholine or thiazole rings, N-dealkylation, or conjugation reactions. mdpi.com

The following table lists potential non-clinical metabolic transformations of this compound and the expected mass shift that would be observed by mass spectrometry.

| Metabolic Reaction | Mass Shift (Da) |

| Hydroxylation | +16 |

| N-Oxidation | +16 |

| Dehydrogenation | -2 |

| N-Dealkylation (of ethyl group) | -28 |

| Ring Opening of Morpholine | +18 (Hydrolysis) |

| Glucuronidation | +176 |

| Sulfation | +80 |

Future Perspectives and Emerging Research Directions for 4 2 Morpholinoethyl Thiazol 2 Amine

Exploration of Untapped Synthetic Opportunities and Method Development

While the classical Hantzsch synthesis remains a cornerstone for the creation of the 2-aminothiazole (B372263) core, future synthetic explorations are likely to focus on more advanced and efficient methodologies. nih.govorganic-chemistry.org The development of novel synthetic routes for 4-(2-Morpholinoethyl)thiazol-2-amine and its analogues is a key area for future investigation.

Key areas for synthetic exploration include:

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. The application of flow chemistry to the synthesis of this compound could lead to higher yields, reduced reaction times, and improved purity profiles.

Microwave-Assisted Synthesis: This technique has been shown to accelerate many organic reactions, including the synthesis of thiazole (B1198619) derivatives. nih.gov Exploring microwave-assisted protocols for the synthesis of this compound could provide rapid access to a library of analogues for structure-activity relationship (SAR) studies.

Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and reaction conditions is a growing trend in chemical synthesis. Future work will likely focus on developing greener synthetic methods for this compound, minimizing waste and environmental impact.

Combinatorial Chemistry: To efficiently explore the chemical space around the this compound scaffold, combinatorial synthesis strategies can be employed. This would involve the parallel synthesis of a large number of derivatives with variations at different positions of the thiazole ring and the morpholino group, facilitating the rapid identification of compounds with improved biological activity.

A comparative overview of traditional versus modern synthetic approaches is presented in the table below.

| Method | Description | Advantages | Disadvantages |

| Hantzsch Synthesis | A classical one-pot condensation reaction of an α-haloketone with a thiourea (B124793) derivative. | Well-established, versatile for various substitutions. | Can require harsh reaction conditions and produce byproducts. |

| Flow Chemistry | Reactions are carried out in a continuous stream within a reactor. | Improved safety, scalability, and process control; higher yields. | Requires specialized equipment and optimization. |

| Microwave-Assisted Synthesis | Utilizes microwave radiation to heat the reaction mixture. | Rapid reaction times, often higher yields. | Scalability can be a challenge. |

| Green Chemistry | Employs sustainable practices, such as using eco-friendly solvents and catalysts. | Reduced environmental impact and waste generation. | May require significant process development and optimization. |

Advanced Computational Design and Virtual Screening of Next-Generation Analogues

The design of next-generation analogues of this compound will be heavily influenced by computational methods. nih.gov These in silico techniques allow for the rational design of molecules with enhanced potency, selectivity, and pharmacokinetic profiles.

Key computational approaches include:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein. benthamdirect.comnih.govnih.gov By docking virtual libraries of this compound analogues into the active sites of relevant biological targets, such as protein kinases, researchers can prioritize the synthesis of compounds with the highest predicted binding affinities. nih.govresearchgate.netnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. nih.govacs.org These models can be used to predict the activity of unsynthesized analogues and to identify the key structural features that contribute to potency.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. This approach can be used to design novel scaffolds that retain the key interacting features of this compound while possessing different core structures.

Virtual Screening: Large databases of chemical compounds can be computationally screened against a biological target to identify potential hits. austinpublishinggroup.comresearchgate.net This approach can accelerate the discovery of novel analogues of this compound with desired biological activities.

The table below summarizes the application of these computational methods in the design of novel kinase inhibitors, a likely target class for 2-aminothiazole derivatives.

| Computational Method | Application in Kinase Inhibitor Design | Potential for this compound Analogues |

| Molecular Docking | Predicting binding modes and affinities to the ATP-binding site of kinases. nih.gov | Identification of analogues with improved kinase inhibitory potency and selectivity. |

| QSAR | Developing models to predict the inhibitory activity of new analogues based on their structural features. | Guiding the design of more potent kinase inhibitors by identifying key structural modifications. |

| Pharmacophore Modeling | Defining the essential features for kinase inhibition to design novel scaffolds. | Discovery of new chemical series with kinase inhibitory activity based on the this compound pharmacophore. |

| Virtual Screening | Identifying novel kinase inhibitors from large compound libraries. | Rapid discovery of new analogues with potential kinase inhibitory activity. |

Emerging Mechanistic Research Avenues for Molecular Interaction Discovery

Understanding the precise molecular mechanisms by which this compound and its analogues exert their biological effects is crucial for their development as therapeutic agents. Future research will likely employ a range of advanced techniques to elucidate these mechanisms.

Promising research avenues include:

Structural Biology: X-ray crystallography and cryo-electron microscopy can provide high-resolution three-dimensional structures of the compound bound to its biological target. This information is invaluable for understanding the specific molecular interactions that drive binding and for the rational design of more potent and selective inhibitors.

Biophysical Techniques: Methods such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of the interaction between the compound and its target protein.

Chemical Proteomics: This approach utilizes chemical probes to identify the protein targets of a compound in a complex biological system. This can help to uncover novel mechanisms of action and potential off-target effects.

Cellular Imaging: Advanced microscopy techniques can be used to visualize the subcellular localization of the compound and its effects on cellular processes, providing insights into its mechanism of action in a physiological context.

Potential for Integration into Novel Chemical Probes for Biological Research

The 2-aminothiazole scaffold is a versatile platform for the development of chemical probes to study biological processes. mdpi.com The unique structure of this compound could be leveraged to create novel tools for chemical biology research.

Potential applications include:

Fluorescent Probes: By attaching a fluorescent dye to the this compound scaffold, researchers could develop probes to visualize the localization and dynamics of its biological targets within living cells.

Affinity-Based Probes: These probes are designed to covalently bind to their target protein, allowing for its isolation and identification. This can be a powerful tool for target validation and for studying the proteome-wide interactions of the compound.

Photoaffinity Probes: These probes can be activated by light to form a covalent bond with their target. This allows for precise spatial and temporal control over target labeling, enabling the study of dynamic biological processes.

The development of such chemical probes based on the this compound structure would not only advance our understanding of its biological function but also provide valuable tools for the broader scientific community to investigate a range of biological questions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(2-Morpholinoethyl)thiazol-2-amine, and what critical parameters influence yield and purity?

- Methodological Answer : The compound is typically synthesized via cyclization reactions. A common approach involves reacting morpholine-containing precursors with thiosemicarbazide derivatives. For example, thiosemicarbazide intermediates can be cyclized using iodine or bromine in ethanol under reflux conditions (7–9 hours, 70–80°C) . Critical parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.

- Cyclizing agents : Halogens (Br₂, I₂) or acidic conditions optimize ring closure.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) ensures purity .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : A multi-technique approach is recommended:

- NMR (¹H/¹³C) : Assigns proton environments (e.g., morpholine methylene groups at δ 2.5–3.5 ppm) and confirms thiazole ring formation .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 240.12) and fragmentation patterns .

- IR Spectroscopy : Identifies N-H stretching (~3300 cm⁻¹) and C-S bonds (~680 cm⁻¹) .

Q. How can researchers assess the preliminary biological activity of this compound?

- Methodological Answer : Initial screening involves:

- In vitro assays : Antimicrobial activity via broth microdilution (MIC determination against S. aureus or E. coli) . Anticancer activity is tested using MTT assays (e.g., IC₅₀ against HT-29 colon cancer cells) .

- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks.

- Dose-response curves : Use 3–5 replicates to ensure statistical validity .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, QSAR) predict the pharmacophore features of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO/LUMO orbitals to identify electron-rich regions (e.g., morpholine nitrogen and thiazole sulfur) for binding interactions. Becke’s three-parameter hybrid functional (B3LYP) optimizes accuracy for thermochemical properties .

- QSAR Studies : Use CoMFA or CoMSIA to correlate substituent effects (e.g., morpholine ethyl chain length) with biological activity. A 3D-QSAR model can guide derivative design .

Q. What strategies resolve contradictory biological data (e.g., variable IC₅₀ values) across studies for this compound?

- Methodological Answer : Contradictions often arise from:

- Assay conditions : Differences in cell lines (e.g., HT-29 vs. HeLa) or culture media pH. Standardize protocols using CLSI guidelines .

- Cellular uptake : Measure intracellular concentrations via LC-MS to confirm bioavailability.

- Orthogonal assays : Validate anticancer activity with apoptosis markers (Annexin V/PI) alongside MTT .

Q. How can crystallography and polymorphism studies improve formulation strategies for this compound?

- Methodological Answer :

- Single-crystal XRD : Resolves molecular packing and hydrogen-bonding networks (e.g., N-H···S interactions). Polymorph screening (via solvent evaporation or slurry methods) identifies stable forms .

- Stability testing : Compare dissolution rates of polymorphs in simulated gastric fluid (pH 1.2) to select optimal forms for drug delivery .

Q. What structural modifications enhance target selectivity in derivatives of this compound?

- Methodological Answer :

- Bioisosteric replacement : Substitute morpholine with piperazine to alter logP and hydrogen-bonding capacity .

- Docking studies : Use AutoDock Vina to model interactions with kinases (e.g., TRK inhibitors). Prioritize derivatives with ΔG < -8 kcal/mol .

- Selectivity assays : Test against off-target receptors (e.g., COX-2) to minimize side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.